molecular formula C10H7NO B1354132 4-(3-Oxoprop-1-en-1-yl)benzonitrile CAS No. 41917-85-5

4-(3-Oxoprop-1-en-1-yl)benzonitrile

Cat. No.: B1354132
CAS No.: 41917-85-5
M. Wt: 157.17 g/mol
InChI Key: RYMCARXOHQPZAX-OWOJBTEDSA-N
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Description

4-(3-Oxoprop-1-en-1-yl)benzonitrile is an organic compound with the molecular formula C₁₀H₇NO It is a nitrile derivative characterized by the presence of a benzene ring substituted with a 3-oxoprop-1-en-1-yl group

Mechanism of Action

Target of Action

This compound is a derivative of benzonitrile and contains a reactive 3-oxoprop-1-en-1-yl group . .

Biochemical Pathways

The biochemical pathways affected by 4-(3-Oxoprop-1-en-1-yl)benzonitrile are currently unknown Given the compound’s structure, it may be involved in reactions with other organic compounds, possibly influencing various biochemical pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxoprop-1-en-1-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product. The reaction conditions usually include:

    Temperature: Room temperature to slightly elevated temperatures (25-50°C)

    Solvent: Ethanol or methanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 4-cyanobenzaldehyde and acetone

    Catalysts: Basic catalysts such as sodium hydroxide or potassium hydroxide

    Solvents: Industrial solvents like ethanol or methanol

    Reaction Vessels: Large-scale reactors with temperature control and stirring mechanisms

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxoprop-1-en-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-(3-oxoprop-1-en-1-yl)benzoic acid.

    Reduction: Formation of 4-(3-aminoprop-1-en-1-yl)benzonitrile.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(3-Oxoprop-1-en-1-yl)benzonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Oxo-3-phenyl-1-propenyl)benzonitrile: Similar structure but with a phenyl group instead of a prop-1-en-1-yl group.

    4-bromo-3-(3-oxoprop-1-en-1-yl)benzonitrile: Similar structure but with a bromine substituent on the benzene ring.

    4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile: Similar structure but with a methylphenyl group instead of a prop-1-en-1-yl group.

Uniqueness

4-(3-Oxoprop-1-en-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of a nitrile group and a 3-oxoprop-1-en-1-yl group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

4-[(E)-3-oxoprop-1-enyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h1-7H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMCARXOHQPZAX-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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